Cas no 58774-06-4 (1,3,5-Pentanetricarboxylicacid, 3-cyano-, 1,3,5-triethyl ester)

1,3,5-Pentanetricarboxylic acid, 3-cyano-, 1,3,5-triethyl ester is a specialized ester derivative featuring a cyano group at the 3-position and ethyl ester functionalities. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for versatile reactivity in condensation and nucleophilic substitution reactions. The presence of both cyano and ester groups provides opportunities for further functionalization, making it a potential intermediate in the synthesis of heterocycles, polymers, or fine chemicals. Its well-defined molecular architecture ensures consistent performance in controlled reaction environments. The compound is typically handled under standard laboratory conditions, requiring appropriate storage to maintain stability.
1,3,5-Pentanetricarboxylicacid, 3-cyano-, 1,3,5-triethyl ester structure
58774-06-4 structure
Product Name:1,3,5-Pentanetricarboxylicacid, 3-cyano-, 1,3,5-triethyl ester
CAS No:58774-06-4
MF:C15H23NO6
MW:313.34622502327
CID:379552
PubChem ID:249833
Update Time:2025-05-25

1,3,5-Pentanetricarboxylicacid, 3-cyano-, 1,3,5-triethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Pentanetricarboxylicacid, 3-cyano-, 1,3,5-triethyl ester
    • 3-cyano-pentane-1,3,5-tricarboxylic acid triethyl ester
    • 3-Cyan-pentan-1,3,5-tricarbonsaeure-triaethylester
    • 3-ethyl-1,5-dimethyl-3-cyanopentane-1,3,5-tricarboxylate
    • AC1L6PBF
    • AC1Q4QJ9
    • AR-1L7291
    • CTK5A8853
    • diethyl 4-cyano-4-(ethoxycarbonyl)heptane-1,7-dioate
    • NSC68544
    • SBB014188
    • triethyl 3-cyanopentane-1,3,5-tricarboxylate
    • DTXSID60290425
    • CS-0326921
    • NSC-68544
    • AKOS005454398
    • Triethyl 3-cyano-1,3,5-pentanetricarboxylate
    • 58774-06-4
    • Inchi: 1S/C15H23NO6/c1-4-20-12(17)7-9-15(11-16,14(19)22-6-3)10-8-13(18)21-5-2/h4-10H2,1-3H3
    • InChI Key: KWGZTKPIPLQODU-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C#N)(CCC(=O)OCC)CCC(=O)OCC)=O

Computed Properties

  • Exact Mass: 313.15259
  • Monoisotopic Mass: 313.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 13
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • Density: 1.119
  • Boiling Point: 419.4°C at 760 mmHg
  • Flash Point: 183.4°C
  • Refractive Index: 1.46
  • PSA: 102.69

1,3,5-Pentanetricarboxylicacid, 3-cyano-, 1,3,5-triethyl ester Pricemore >>

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Additional information on 1,3,5-Pentanetricarboxylicacid, 3-cyano-, 1,3,5-triethyl ester

1,3,5-Pentanetricarboxylic Acid, 3-Cyano-, 1,3,5-Triethyl Ester

The compound with CAS No. 58774-06-4, commonly referred to as 1,3,5-pentanetricarboxylic acid, 3-cyano-, 1,3,5-triethyl ester, is a highly specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of carboxylic acid derivatives and is characterized by its pentane backbone with three carboxylic acid groups substituted at positions 1, 3, and 5. The presence of a cyano group at position 3 adds to its chemical complexity and functional versatility.

1,3,5-Pentanetricarboxylic acid derivatives have been the subject of extensive research due to their potential in various fields. Recent studies have highlighted their role in the development of advanced materials, including polymers and coatings. The esterification of these carboxylic acids with triethyl groups enhances their solubility and stability under different conditions. This makes them ideal candidates for use in high-performance adhesives and sealants.

The synthesis of 1,3,5-pentanetricarboxylic acid, 3-cyano-, 1,3,5-triethyl ester involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored the use of transition metal catalysts to optimize the reaction conditions and improve yield. These advancements have not only made the synthesis more efficient but also opened up new avenues for large-scale production.

In terms of physical properties, this compound exhibits a high melting point due to its rigid molecular structure. Its thermal stability is further enhanced by the electron-withdrawing cyano group at position 3. This makes it suitable for applications in high-temperature environments. Recent studies have also demonstrated its excellent dielectric properties, which are attributed to the polar nature of the ester groups.

One of the most promising applications of 1,3,5-pentanetricarboxylic acid derivatives is in the field of nanotechnology. Researchers have successfully incorporated these compounds into self-assembling monolayers (SAMs) to create highly ordered surfaces with tailored functionalities. The ability to control surface properties at the nanoscale has significant implications for the development of sensors and electronic devices.

Moreover, 1,3,5-pentanetricarboxylic acid esters have shown potential in biotechnology applications. Their ability to form stable complexes with metal ions has led to their use in catalysis and drug delivery systems. Recent breakthroughs in this area have focused on enhancing biocompatibility while maintaining their functional integrity.

In conclusion, 1,3,5-pentanetricarboxylic acid, particularly its triethyl ester derivative with a cyano substituent at position 3 (CAS No. 58774-06-4), is a versatile compound with a wide range of applications across multiple disciplines. Ongoing research continues to uncover new possibilities for this compound as scientists explore its potential in emerging technologies such as advanced materials science and nanotechnology.

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